molecular formula C9H13BrNOP B13921562 (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide

Cat. No.: B13921562
M. Wt: 262.08 g/mol
InChI Key: MWFAFTWMBWZJDC-UHFFFAOYSA-N
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Description

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C9H13BrNOP and a molecular weight of 262.09 g/mol . It is characterized by the presence of a bromine atom, a methylamino group, and a dimethylphosphine oxide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide typically involves the following steps:

    Amination: The addition of a methylamino group to the brominated phenyl ring.

    Phosphorylation: The attachment of a dimethylphosphine oxide group to the aminated phenyl ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can result in derivatives with different functional groups.

Scientific Research Applications

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-(methylamino)phenyl)dimethylphosphine oxide
  • (4-Fluoro-2-(methylamino)phenyl)dimethylphosphine oxide
  • (4-Iodo-2-(methylamino)phenyl)dimethylphosphine oxide

Uniqueness

(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs

Properties

Molecular Formula

C9H13BrNOP

Molecular Weight

262.08 g/mol

IUPAC Name

5-bromo-2-dimethylphosphoryl-N-methylaniline

InChI

InChI=1S/C9H13BrNOP/c1-11-8-6-7(10)4-5-9(8)13(2,3)12/h4-6,11H,1-3H3

InChI Key

MWFAFTWMBWZJDC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Br)P(=O)(C)C

Origin of Product

United States

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